N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide
Description
This compound features a piperazine-1-carboxamide core substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl group and a 6-chloropyrimidin-4-yl moiety. The pyridine and pyrimidine rings enhance π-π stacking and hydrogen-bonding interactions, critical for target binding .
Properties
IUPAC Name |
4-(6-chloropyrimidin-4-yl)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2F3N6O/c17-11-5-10(16(19,20)21)7-22-12(11)8-23-15(28)27-3-1-26(2-4-27)14-6-13(18)24-9-25-14/h5-7,9H,1-4,8H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYZVGKXTRJNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)Cl)C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase.
Mode of Action
It is suggested that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring could potentially enhance the compound’s interaction with its targets. This could result in key hydrogen bonding interactions with the protein, thereby improving the compound’s efficacy.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide interacts with enzymes such as bacterial Sfp-PPTase. The nature of these interactions involves the inhibition of the enzyme, thereby attenuating secondary metabolism and thwarting bacterial growth.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by attenuating the production of an Sfp-PPTase-dependent metabolite. This has an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically bacterial Sfp-PPTase. This results in enzyme inhibition, leading to changes in gene expression and a reduction in bacterial cell viability.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound demonstrates stability and degradation. Long-term effects on cellular function have been observed in in vitro studies, with the compound showing antibacterial activity against methicillin-resistant Staphylococcus aureus.
Metabolic Pathways
This compound is involved in metabolic pathways related to bacterial cell viability and virulence. It interacts with enzymes such as bacterial Sfp-PPTase, affecting metabolic flux and metabolite levels.
Biological Activity
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H17ClF3N4O
- Molecular Weight : 497.31 g/mol
- CAS Number : Not specifically listed but can be derived from related compounds.
1. Antiviral Activity
Recent studies have highlighted the antiviral properties of trifluoromethyl pyridine piperazine derivatives, including the compound . Bioassays against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) demonstrated significant antiviral activity:
| Compound | EC50 (μg/mL) | Curative Activity (%) | Protective Activity (%) |
|---|---|---|---|
| A16 | 18.4 | 87.0 | 47.8 |
| A17 | 20.2 | 79.1 | 58.0 |
| NNM | 50.2 | 74.5 | 44.2 |
These results indicate that the compound enhances the activity of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), contributing to improved plant resistance against viral infections .
2. Antiproliferative Activity
The compound has shown promising antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancers. The mechanism of action appears to involve inhibition of cell proliferation without directly affecting dihydrofolate reductase (DHFR), suggesting alternative pathways are engaged .
3. Anti-fibrotic Activity
Preliminary studies indicate that derivatives of this compound may possess anti-fibrotic properties, as evidenced by their ability to inhibit collagen expression and hydroxyproline content in cell cultures. These findings suggest potential applications in treating fibrotic diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Modulation : The compound enhances the activities of key enzymes involved in plant defense mechanisms, which can translate into broader applications in agriculture and plant protection.
- Cell Cycle Regulation : Its antiproliferative effects may result from interference with cell cycle progression in cancer cells, potentially through modulation of signaling pathways associated with growth and survival.
Case Studies
- Study on TMV Resistance : A study conducted on tobacco plants treated with A16 showed a marked increase in SOD and PPO activities post-infection with TMV, indicating enhanced systemic acquired resistance (SAR) .
- Cancer Cell Line Evaluation : In vitro tests on breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 μM, highlighting its potential as a chemotherapeutic agent .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing piperazine and pyridine moieties exhibit promising anticancer properties. The specific compound under discussion has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies have demonstrated that N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide effectively reduces the viability of several cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its structural features suggest activity against a range of bacterial strains.
Case Study:
In a study evaluating various derivatives of piperazine, this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.
Enzyme Inhibition Studies
This compound has been investigated for its role as an enzyme inhibitor.
Case Study:
Research has shown that this compound inhibits specific kinases involved in cancer progression, making it a candidate for further development as a targeted therapy in oncology.
Neuropharmacological Studies
The compound's piperazine structure suggests potential applications in neuropharmacology, particularly in the development of treatments for neurological disorders.
Case Study:
Initial studies indicate that derivatives of this compound may influence neurotransmitter systems, providing a basis for investigating their effects on conditions such as anxiety and depression.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties.
| Structural Feature | Activity | Notes |
|---|---|---|
| Trifluoromethyl group | Increases lipophilicity | Enhances membrane permeability |
| Piperazine ring | Anticancer activity | Common scaffold in drug design |
| Chlorine substituents | Enhances binding affinity | Modulates interaction with biological targets |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Observations
Impact of Substituents on Bioactivity :
- The carbothioamide group in ML267 enhances bacterial phosphopantetheinyl transferase (PPTase) inhibition compared to carboxamide derivatives, likely due to improved thiol-mediated binding .
- Trifluoromethyl (CF3) and chloro (Cl) groups on the pyridine ring (as in the target compound and ML267) increase lipophilicity and metabolic stability, favoring membrane penetration and target engagement .
Role of Pyrimidine/Pyridine Modifications: Replacement of the 6-chloropyrimidin-4-yl group with a 6-methoxy-2-methylpyrimidin-4-yl (CAS 946324-71-6) reduces molecular weight (361.8 vs. ~464.8) but may diminish potency due to decreased electronegativity .
Synthetic Considerations :
- Synthesis of piperazine-carboxamide derivatives often employs coupling reactions in polar aprotic solvents (e.g., DMF) with catalysts like NaIO4, as seen in the preparation of ML267 analogs .
- The target compound’s 6-chloropyrimidin-4-yl group may require regioselective halogenation steps, similar to protocols for 6-chloropyrimidine intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
